5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride
Description
5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring a trifluoromethyl-substituted phenyl group at the 2-position of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₉F₃N₃·HCl, with a molecular weight of approximately 247.6 g/mol. The trifluoromethyl group contributes to its lipophilicity and metabolic resistance, properties critical for bioactive molecules .
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8;/h1-5H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOJJWBEHLSXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290901-36-8 | |
| Record name | 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Hydrazone Formation
- Reactants : 2-(trifluoromethyl)benzaldehyde and hydrazine hydrate.
- Procedure : The aldehyde is dissolved in ethanol or ethanol-water mixture, and hydrazine hydrate is added dropwise under reflux conditions.
- Conditions : Reflux at 80–100°C for 2–4 hours, monitored via TLC.
- Outcome : Formation of the hydrazone intermediate.
Step 2: Cyclization to Pyrazole
- Reagents : Vilsmeier reagent (formed from POCl₃ and DMF) or similar dehydrating agents.
- Procedure : The hydrazone intermediate is treated with the Vilsmeier reagent at 0–25°C, then heated to reflux.
- Conditions : Reflux for 4–8 hours, with reaction progress monitored by TLC or NMR.
- Outcome : Cyclization yields the pyrazole aldehyde derivative.
Step 3: Reductive Amination
- Reactants : The pyrazole aldehyde and ammonia or primary amines.
- Procedure : The aldehyde undergoes reductive amination using sodium cyanoborohydride or similar reducing agents.
- Conditions : Mild heating at room temperature or slightly elevated temperatures.
- Outcome : Formation of the amino-pyrazole derivative.
Step 4: Quaternization and Hydrochloride Formation
- Reagents : Hydrochloric acid (HCl) in ethanol or methanol.
- Procedure : The free base is treated with HCl to form the hydrochloride salt.
- Conditions : Stirring at room temperature for several hours.
- Outcome : The desired hydrochloride salt, 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride .
Alternative Synthesis via Direct Cyclization of Hydrazines with 1,3-Dicarbonyl Compounds
This method involves condensation of hydrazines with 1,3-dicarbonyl compounds bearing trifluoromethylphenyl groups.
Step 1: Condensation
Step 2: Cyclization
Step 3: Purification
- The product is isolated via filtration, washed, and then converted to hydrochloride salt with HCl.
Research Findings and Data Tables
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Hydrazone Cyclization | Aryl aldehyde + Hydrazine hydrate + POCl₃/DMF | Reflux 80–100°C, 4–8 hrs | 70–85% | Widely used, high yield |
| Direct Condensation | Hydrazine hydrate + 1,3-dicarbonyl derivative | Reflux 80°C, 4–6 hrs | 65–80% | Suitable for trifluoromethyl derivatives |
| Reductive Amination | Pyrazole aldehyde + Amine + NaBH₃CN | Room temp, 4–6 hrs | 75–90% | Efficient for amino derivatives |
Notes on Optimization and Purification
- Reaction Monitoring : TLC, NMR, and IR spectroscopy are essential for tracking progress.
- Purification : Recrystallization from ethanol or acetonitrile is typical; column chromatography can be employed for impurities removal.
- Hydrochloride Salt Formation : Post-synthesis treatment with HCl in ethanol yields the target hydrochloride salt, ensuring high purity and stability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like antimony trifluoride and sulfur tetrafluoride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity and chemical reactivity.
Medicinal Chemistry
5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride has been investigated for its potential as a therapeutic agent.
Case Study: Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds showed promising activity against breast cancer cells, suggesting that the trifluoromethyl substitution enhances their potency .
Agrochemicals
The compound is also being explored for use in agrochemicals, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
A study evaluated the herbicidal properties of pyrazole derivatives, including this compound. Results indicated significant inhibition of weed growth at low concentrations, making it a candidate for developing environmentally friendly herbicides .
Material Science
In material science, this compound is being studied for its potential in synthesizing novel polymers.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A recent publication highlighted its use in creating high-performance materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine
This compound (C₁₀H₈F₃N₃) is a positional isomer of the target molecule, differing in the substitution position of the trifluoromethylphenyl group (4- vs. 2-position). Key differences include:
- Solubility : The 4-substituted isomer may exhibit altered solubility due to steric and electronic effects.
- Biological Activity : Positional changes can influence binding affinity to target receptors. For example, 4-substituted analogs are often explored in kinase inhibitors, while 2-substituted derivatives may favor pesticidal applications .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Applications |
|---|---|---|---|---|
| 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine HCl | C₁₀H₉F₃N₃·HCl | 247.6 | 2-position | Research chemical |
| 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine | C₁₀H₈F₃N₃ | 227.1 | 4-position | Pharmacological studies |
Pharmacologically Active Analogs: Pexidartinib Hydrochloride
Pexidartinib (C₂₃H₂₂ClF₃N₆O·HCl) is a therapeutic agent targeting CSF1R, approved for tenosynovial giant cell tumor treatment. While structurally more complex, it shares the pyrazole-amine core and trifluoromethylphenyl motif. Key distinctions:
- Complexity : Pexidartinib includes a pyrrolopyridine moiety and additional substituents, enhancing receptor specificity.
- Bioactivity : The hydrochloride salt improves bioavailability, a feature shared with the target compound. However, its larger structure enables higher target affinity and prolonged half-life .
Agrochemical Derivatives: Fipronil and Ethiprole
These pyrazole-based pesticides highlight the role of trifluoromethyl groups in agrochemical design:
- Fipronil (C₁₂H₄Cl₂F₆N₄OS): Contains a dichloro-trifluoromethylphenyl group and a sulfinyl moiety, conferring insecticidal activity via GABA receptor antagonism.
- Ethiprole (C₁₃H₁₀ClF₃N₄OS): Features an ethylsulfinyl group instead of sulfinyl, altering metabolic stability and environmental persistence.
Table 2: Agrochemical vs. Pharmaceutical Pyrazole Derivatives
| Compound | Molecular Formula | Key Substituents | Application |
|---|---|---|---|
| Target Compound | C₁₀H₉F₃N₃·HCl | 2-(Trifluoromethyl)phenyl, HCl salt | Research chemical |
| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 4-(Trifluoromethyl)phenyl, sulfinyl | Insecticide |
| Ethiprole | C₁₃H₁₀ClF₃N₄OS | 4-(Trifluoromethyl)phenyl, ethylsulfinyl | Insecticide |
Key Insight : The 2-position substitution in the target compound may reduce pesticidal efficacy compared to 4-substituted analogs like fipronil, which optimize receptor interaction in insects .
Research Findings and Implications
- Structural Influence on Activity : The trifluoromethyl group’s position and additional substituents (e.g., sulfinyl in fipronil) critically determine biological function.
- Salt Formation : Hydrochloride salts (target compound, pexidartinib) enhance solubility, facilitating in-vivo studies .
- Synthetic Challenges: and highlight synthetic routes for pyrazole derivatives, emphasizing the role of reagents like malononitrile and coupling agents in modifying the pyrazole core.
Biological Activity
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride, also known by its CAS number 77992-29-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₁₀H₁₀F₃N₃·HCl
- Molecular Weight: 265.66 g/mol
- Structure: The compound features a pyrazole ring with a trifluoromethyl-substituted phenyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Protein Kinases: Many pyrazole derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation.
- Anticancer Properties: The compound shows promise in inhibiting the growth of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Biological Activity Data
A summary table of the biological activities reported for this compound is presented below:
| Activity Type | Target/Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 22.54 | |
| Anticancer | A549 (lung cancer) | 5.08 | |
| Protein Kinase Inhibition | Various kinases | Varies |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the anticancer effects of several pyrazole derivatives, including this compound. It demonstrated significant cytotoxicity against various human cancer cell lines, particularly HeLa and A549, with IC₅₀ values indicating effective growth inhibition ( ).
- Mechanistic Insights : In vitro studies have shown that this compound induces apoptosis in tumor cells through the activation of caspase pathways, leading to increased apoptosis rates in treated cells compared to controls ( ).
- Target Identification : Research utilizing molecular docking techniques has identified potential targets for this compound within the protein kinase family, suggesting a mechanism involving competitive inhibition ( ).
Q & A
Q. What are the recommended methods for synthesizing 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride?
Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted phenylhydrazines with β-ketonitriles or esters. For example, trifluoromethyl-substituted phenyl precursors can react with hydrazine derivatives under controlled pH and temperature to form the pyrazole core. Subsequent purification via hydrochloride salt formation (e.g., using HCl in ethanol) ensures stability . Key steps include monitoring reaction progress via TLC and optimizing trifluoromethyl group retention during acidic workups.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR (¹H/¹³C/¹⁹F) to verify aromatic proton environments and trifluoromethyl groups.
- FT-IR to identify amine (-NH₂) and hydrochloride salt (N-H stretching at 2500–3000 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation (e.g., m/z 271.07 for [M+H]⁺).
- X-ray crystallography (where applicable) to resolve stereochemical ambiguities .
Q. How should researchers handle solubility challenges in aqueous systems for this hydrochloride salt?
The compound’s limited aqueous solubility can be mitigated using polar aprotic solvents (e.g., DMSO or DMF). For biological assays, prepare stock solutions in DMSO (≤5% v/v) and dilute in buffered saline. Stability studies suggest refrigeration (4°C) for short-term storage and lyophilization for long-term preservation .
Advanced Research Questions
Q. How to design experiments to assess the environmental fate of this compound?
Adopt a tiered approach:
- Phase 1 (Lab): Evaluate hydrolysis (pH 5–9), photolysis (UV-Vis exposure), and biodegradability (OECD 301D).
- Phase 2 (Modeling): Use quantitative structure-activity relationship (QSAR) models to predict partition coefficients (log P) and bioaccumulation potential.
- Phase 3 (Field): Monitor degradation products in simulated soil/water systems via LC-MS/MS. Reference environmental fate frameworks from project INCHEMBIOL for standardized protocols .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Address variability by:
- Standardizing assay conditions (e.g., cell lines, incubation time, and solvent controls).
- Validating target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Analyzing structural analogs to isolate the impact of the trifluoromethyl group on activity. Split-plot experimental designs (as in agricultural studies) can control for batch effects .
Q. How to optimize reaction conditions for introducing trifluoromethyl groups in pyrazole derivatives?
Key parameters include:
- Reagent selection: Use trifluoromethylation agents like Umemoto’s reagent or CF₃Cu.
- Temperature control: Maintain ≤80°C to prevent decomposition of labile intermediates.
- Catalytic systems: Explore Pd-mediated cross-coupling or radical initiators (e.g., AIBN). Monitor yields via GC-MS and adjust stoichiometry iteratively .
Q. What analytical approaches validate the hydrochloride salt’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal stress: Store samples at 40°C/75% RH for 6 months; analyze via HPLC for degradation products (e.g., free amine formation).
- Light exposure: Use ICH Q1B guidelines to assess photostability.
- Crystallinity monitoring: Perform PXRD to detect polymorphic transitions. Custom synthesis protocols (e.g., controlled drying under nitrogen) can minimize hygroscopicity .
Methodological Notes
- Data Contradiction Analysis: Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to resolve signal overlap in aromatic regions .
- Experimental Replication: Use ≥4 biological replicates (as in agricultural split-plot designs) to ensure statistical rigor in bioactivity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
